molecular formula C13H8N4O3 B1683690 tyrphostin 51 CAS No. 126433-07-6

tyrphostin 51

货号: B1683690
CAS 编号: 126433-07-6
分子量: 268.23 g/mol
InChI 键: JKNOYWVMHPMBEL-UNXLUWIOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

tyrphostin 51 can be synthesized through a multi-step process involving the reaction of 3,4,5-trihydroxybenzaldehyde with malononitrile in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product .

Industrial Production Methods

化学反应分析

Inhibition of Epidermal Growth Factor Receptor

Tyrphostin 51 functions by blocking the EGF receptor, which subsequently reduces MAPK activity and inhibits the phosphorylation and nuclear translocation of activated MAPK . This blockage induces apoptosis, demonstrated by the activation of caspase-3 and an increased percentage of subdiploid apoptotic nuclei in human luteinized granulosa cells .

Impact on Mycobacterial Burden

Studies have explored this compound's ability to inhibit SapM, a phosphatase enzyme crucial for intracellular mycobacterial survival .

Structure-Activity Relationship (SAR) Several compounds related to this compound were tested for their activity against SapM . Three compounds—this compound (1 ), Galloflavin (2 ), and YM-26734 (3 )—completely abolished the enzymatic activity of SapM and share a trihydroxy-benzene group . Additional tyrphostins (7–12 ) showed poor activity, while compounds 13 and 14 completely abolished enzyme activity at 100 µM .

In Vitro Efficacy this compound (1 ), along with Galloflavin (2 ) and compound 13 , significantly reduced Mtb intracellular burden in THP-1 macrophages at 1 µM and 40 µM concentrations . This reduction mirrors the effects observed when the sapM gene is deleted, reinforcing SapM's critical role in mycobacterial survival .

Anticancer Activity

This compound has demonstrated anticancer potential in tests using hepatocellular carcinoma (HepG2) cell lines .

Cytotoxic Effects Research on trimethoxyphenyl-based analogs revealed that compounds 9 , 10 , and 11 exhibited potent cytotoxic activity, with IC50 values ranging from 1.38 to 3.21 μM . These compounds also potently inhibited β-tubulin polymerization .

Apoptosis Induction Compound 9 induced cell cycle disturbance at the G2/M phase and significantly increased Annexin-V-positive cells, indicating an apoptotic mechanism . Further study showed that compound 9 decreased the level of MMP and Bcl-2 while increasing p53 and Bax levels, further confirming its apoptotic potential in HepG2 cells .

Table 1: Cytotoxic Activity Against Liver HepG2 Cell Line

CompoundIC50 (μM)
91.38
102.52
113.21

Inhibition of 5-Lipoxygenase (5-LO)

Tyrphostins, including those with a Michael-reactive cyanoacrylate moiety, can act as inhibitors of 5-LO, a key enzyme in leukotriene biosynthesis . These compounds were screened for their 5-LO inhibitory properties using recombinant human 5-LO, intact human PMNL (polymorphonuclear leukocytes), and PMNL homogenates . SAR studies identified several tyrphostins that efficiently inhibit 5-LO .

Role in Glycolipid Sulfotransferase Activity

This compound has been used to investigate the role of EGF in regulating glycolipid sulfotransferase activity in human renal cancer cells .

科学研究应用

Cell Signaling Studies

Tyrphostin 51 is widely used in research to study the role of tyrosine phosphorylation in cellular processes. It helps elucidate the mechanisms by which growth factors like EGF influence cell fate and survival.

Cancer Research

The compound has been investigated for its potential therapeutic effects in cancer treatment. Studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in several cancer cell lines, including:

  • Human Luteinized Granulosa Cells : Inhibition of EGFR by this compound reduced MAPK activity and induced apoptosis, highlighting its role in regulating ovarian cell fate .
  • Colorectal Cancer Cells : In SW480 cells, this compound inhibited EGF-induced proliferation and promoted apoptosis through down-regulation of EGF signaling pathways .

Pharmacological Studies

This compound is utilized in pharmacological research to explore its effects on various physiological processes:

  • Smooth Muscle Contraction : The compound has been shown to reduce smooth muscle contraction by inhibiting signaling pathways that lead to muscle activation.
  • Bone Cell Proliferation : In normal human bone cells, this compound blocked the stimulatory effects of phosphotyrosine phosphatase inhibitors on cell proliferation.

Case Studies

Study FocusFindings
Ovarian Cell Apoptosis This compound inhibited MAPK activity and induced apoptosis in luteinized granulosa cells .
Colorectal Cancer Reduced proliferation and increased apoptosis in SW480 cells treated with this compound .
Smooth Muscle Function Decreased contraction response in smooth muscle tissues through EGFR inhibition.

Pharmacokinetics and Safety

This compound is soluble in dimethyl sulfoxide (DMSO), which is commonly used as a solvent in biological assays. The compound's pharmacokinetic properties are still under investigation, but its mechanism of action suggests that it may have a favorable safety profile when used at appropriate concentrations.

作用机制

tyrphostin 51 exerts its effects by inhibiting protein tyrosine kinases, which are enzymes responsible for the phosphorylation of tyrosine residues on proteins. This inhibition disrupts various signaling pathways involved in cell growth, differentiation, and survival. The compound binds to the substrate subsite of the protein tyrosine kinase domain, preventing the transfer of phosphate groups to tyrosine residues .

相似化合物的比较

Similar Compounds

Uniqueness

tyrphostin 51 is unique due to its specific structure and high potency as a protein tyrosine kinase inhibitor. Its ability to inhibit both basal and epidermal growth factor-induced human bone cell proliferation makes it a valuable tool in research and potential therapeutic applications .

生物活性

Tyrphostin 51 is a small molecular weight inhibitor primarily targeting the epidermal growth factor (EGF) receptor kinase. It belongs to a class of compounds known as tyrphostins, which have been extensively studied for their potential therapeutic applications in various diseases, particularly those involving aberrant cell signaling and proliferation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and relevant case studies.

  • Molecular Formula : C13H8N4O3
  • Molecular Weight : 268.2 g/mol
  • CAS Number : 126433-07-6
  • Melting Point : 275 °C (with decomposition)
  • IC50 : 0.8 µM for EGF receptor inhibition

This compound inhibits the EGF receptor kinase activity by binding to the substrate subsite of the protein tyrosine kinase (PTK) domain. This inhibition prevents the autophosphorylation of the EGF receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The following key mechanisms are associated with its biological activity:

  • Inhibition of MAPK Pathway : In human luteinized granulosa cells, this compound effectively inhibits the activation of the MAPK signaling pathway, leading to reduced phosphorylation and nuclear translocation of activated MAPK. This results in apoptosis as evidenced by increased caspase-3 activation and subdiploid apoptotic nuclei .
  • Phosphodiesterase Inhibition : this compound also exhibits inhibitory effects on phosphodiesterase activity, particularly PDE4, in a non-competitive manner. This suggests a potential role in regulating cyclic AMP levels independently of tyrosine kinase activity .
  • Impact on Cellular Proliferation : Studies indicate that this compound can inhibit EGF-dependent proliferation in various cell lines while having minimal effects on EGF-independent growth, underscoring its selectivity as an antiproliferative agent .

Study 1: Apoptosis Induction in Granulosa Cells

A study investigated the effects of this compound on human luteinized granulosa cells. The results demonstrated that treatment with this compound significantly reduced MAPK activity and induced apoptosis through caspase-3 activation. This study highlights the compound's potential role in regulating ovarian cell fate and apoptosis .

Study 2: Inhibition of Mycobacterium tuberculosis Protease

Recent research explored tyrphostin analogs as inhibitors of Mycobacterium tuberculosis proteases. Tyrphostin AG538 was identified as a potent inhibitor, showcasing the potential for developing new treatments against drug-resistant tuberculosis strains . The study involved synthesizing over 25 analogs and evaluating their inhibitory potency against specific proteases.

Study 3: Regulation of Glycolipid Sulfotransferase Activity

In another investigation, this compound was utilized to probe the role of EGF in regulating glycolipid sulfotransferase activity in human renal cancer cells. The findings indicated that this compound could modulate this enzymatic activity, suggesting its involvement in cancer-related metabolic processes .

Summary Table of Biological Activities

Biological ActivityEffectReference
MAPK Pathway InhibitionInduces apoptosis in granulosa cells
Phosphodiesterase InhibitionNon-competitive inhibition affecting cAMP levels
EGF-dependent Proliferation InhibitionSelectively inhibits cell proliferation
Regulation of Glycolipid ActivityModulates enzyme activity in renal cancer cells

常见问题

Basic Research Questions

Q. What is the primary mechanism of action of Tyrphostin 51 in inhibiting protein tyrosine kinases (PTKs)?

this compound acts as a competitive inhibitor by binding to the ATP-binding site of PTKs, thereby blocking phosphorylation events critical for downstream signaling. Its selectivity varies depending on kinase structural motifs. Methodologically, kinase inhibition assays (e.g., ELISA-based phosphorylation assays) should be performed using recombinant kinases to confirm target specificity .

Q. How should this compound be handled in experimental settings due to its photosensitivity?

As a photosensitive compound, this compound must be stored in light-resistant containers at -20°C and reconstituted in anhydrous DMSO to prevent degradation. Experimental workflows should minimize light exposure, and control experiments (e.g., vehicle-treated samples) are essential to rule out solvent or light-induced artifacts .

Q. What are the recommended controls for assessing this compound’s off-target effects in cell-based assays?

Include:

  • Inactive analogs (e.g., Tyrphostin A51 vs. A23 in clathrin-mediated endocytosis studies) to distinguish target-specific effects.
  • Dose-response curves to identify non-linear effects.
  • Rescue experiments (e.g., reintroducing kinase activity via constitutively active mutants) to confirm functional inhibition .

Advanced Research Questions

Q. How can conflicting data on this compound’s role in reactive oxygen species (ROS) modulation be resolved?

In cryptogein-induced endocytosis studies, Tyrphostin A51 (unlike A23) did not inhibit clathrin recruitment but suppressed ROS production. To resolve such contradictions:

  • Use dual-inhibition assays (e.g., combining A51 with ROS scavengers like NAC).
  • Employ live-cell imaging to temporally separate ROS signaling from kinase inhibition.
  • Validate findings across multiple cell lines to exclude cell type-specific biases .

Q. What experimental designs are optimal for determining this compound’s IC₅₀ in diverse kinase targets?

  • Kinase profiling panels : Test A51 against a broad panel of recombinant kinases (e.g., EGFR, Src-family kinases) using fluorescence polarization assays.
  • Time-resolved kinetics : Measure inhibition at varying pre-incubation times to account for irreversible binding.
  • Structural modeling : Perform molecular docking to predict binding affinity differences between kinases .

Q. How can researchers address batch-to-batch variability in this compound’s inhibitory potency?

  • Quality control : Validate each batch via HPLC and mass spectrometry for purity.
  • Standardized assays : Use a reference inhibitor (e.g., AG-1478 for EGFR) as an internal control.
  • Cross-lab replication : Share samples with collaborating labs to confirm reproducibility .

Q. What methodologies are recommended for studying this compound’s effects on volume-regulated anion channels (VRACs)?

  • Radiolabeled efflux assays : Measure [³H]-taurine release under hypotonic conditions with A51 pretreatment.
  • Patch-clamp electrophysiology : Quantify chloride currents in VRAC-expressing cells.
  • Gene knockout models : Compare WT and VRAC-deficient cells to isolate A51’s direct effects .

Q. Data Interpretation & Conflict Resolution

Q. How should researchers interpret discrepancies in this compound’s efficacy across studies?

  • Contextual factors : Differences in cell culture conditions (e.g., serum concentration, pH) may alter kinase expression.
  • Threshold effects : Sub-optimal dosing (below IC₅₀) may yield inconsistent results.
  • Meta-analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) to identify trends .

Q. What statistical approaches are suitable for analyzing this compound’s synergistic effects with other inhibitors?

  • Combinatorial index (CI) : Calculate synergy using the Chou-Talalay method.
  • Network pharmacology : Map kinase interaction networks perturbed by A51 co-treatment.
  • Machine learning : Train models on high-throughput screening data to predict synergy .

Q. Tables: Key Experimental Parameters

Parameter Recommended Value Evidence
Stock concentration10 mM in DMSO
IC₅₀ range (EGFR inhibition)50–100 µM
Light exposure limit<5 minutes during experiments
ROS assay compatibilityCompatible (with controls)

属性

IUPAC Name

(3Z)-2-amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3/c14-4-8(12(17)9(5-15)6-16)1-7-2-10(18)13(20)11(19)3-7/h1-3,18-20H,17H2/b8-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNOYWVMHPMBEL-UNXLUWIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C=C(C#N)C(=C(C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)/C=C(\C#N)/C(=C(C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017104
Record name (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122520-90-5, 126433-07-6
Record name AG 183
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122520905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrphostin A 51
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126433076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。